Chlorophyll d

Beschreibung

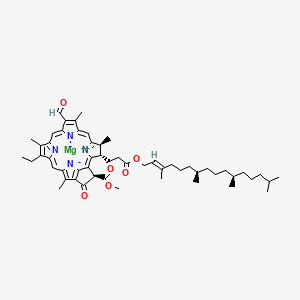

Chlorophyll d is a chlorophyll and a methyl ester.

Eigenschaften

IUPAC Name |

magnesium;methyl (3R,21S,22S)-11-ethyl-16-formyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H71N4O6.Mg/c1-12-38-34(7)42-27-46-40(29-59)36(9)41(56-46)26-43-35(8)39(51(57-43)49-50(54(62)63-11)53(61)48-37(10)44(58-52(48)49)28-45(38)55-42)22-23-47(60)64-25-24-33(6)21-15-20-32(5)19-14-18-31(4)17-13-16-30(2)3;/h24,26-32,35,39,50H,12-23,25H2,1-11H3,(H-,55,56,57,58,59,61);/q-1;+2/p-1/b33-24+;/t31-,32-,35+,39+,50-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWRYZIMSXOOPY-SKHCYZARSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=O)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H70MgN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519-63-1 | |

| Record name | Chlorophyll d | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery of Chlorophyll d: A Technical Retrospective

A whitepaper on the seminal discovery of Chlorophyll (B73375) d by Harold H. Strain and Winston M. Manning, offering a technical guide for researchers, scientists, and drug development professionals.

Introduction

In 1943, Harold H. Strain and Winston M. Manning reported the discovery of a new chlorophyll pigment, designated Chlorophyll d, isolated from red algae.[1] This finding, published in the Journal of Biological Chemistry, expanded the known palette of photosynthetic pigments and hinted at a greater diversity in the light-harvesting machinery of photosynthetic organisms than previously understood. Initially, the significance of Chlorophyll d was debated, with some suggesting it might be an artifact of the isolation process.[2] However, its existence was unambiguously confirmed decades later with its identification as the primary photosynthetic pigment in the cyanobacterium Acaryochloris marina.[1][3] This organism is uniquely adapted to environments depleted of visible light, utilizing the far-red light absorbed by Chlorophyll d for oxygenic photosynthesis.[1][3] This whitepaper provides a technical overview of the discovery of Chlorophyll d, presenting key quantitative data, detailed experimental protocols both historical and modern, and a visualization of the discovery workflow.

Data Presentation

The following tables summarize the key quantitative data related to the spectral properties of Chlorophyll d, primarily from studies of Acaryochloris marina, the organism in which it is most abundant.

| Table 1: In Vivo Spectroscopic Properties of Chlorophyll d in Acaryochloris marina | |

| Parameter | Wavelength (nm) |

| Qy Absorbance Peak | 704-705[4][5] |

| Soret Band Peak 1 | 405 |

| Soret Band Peak 2 | 454 |

| Table 2: In Vitro Spectroscopic Properties of Purified Chlorophyll d | |

| Solvent | Absorption Maxima (nm) |

| 100% Methanol (B129727) | Soret: 401, 460; Qy: 697-698 |

| 90% Acetone (B3395972) | Soret: 401, 455; Qy: 696[6] |

| Table 3: Pigment Composition and Properties in Acaryochloris marina | |

| Parameter | Value |

| Chlorophyll a / Chlorophyll d Ratio | 0.01 (i.e., Chl d is 99% of the total Chl a and d mass)[3][4][5] |

| Mass Extinction Coefficient (α) of Chl d in Methanol | 71.11 L g⁻¹ cm⁻¹ |

| Mass of Chl d per cell biomass | 28.9–30.4 µg/g |

Experimental Protocols

The Original Strain and Manning Protocol (1943) - A Historical Perspective

1. Extraction of Pigments: The initial step would have involved the extraction of pigments from red algae samples. Based on common practices of the era, this likely involved grinding the algal samples with an organic solvent such as acetone or methanol to solubilize the chlorophylls (B1240455) and other pigments.[7][8]

2. Chromatographic Separation: A crucial and innovative step in their process was the use of a chromatographic column with powdered sugar as the stationary phase (sorptive agent).[9] This technique, novel at the time for pigment separation, allowed for the differential adsorption of the various pigments present in the extract.

3. Elution and Characterization: The separated pigments would then be eluted from the column using a solvent or a series of solvents of increasing polarity. The distinct green band corresponding to Chlorophyll d would have been collected. The final step would involve the characterization of the isolated pigment using absorption spectroscopy to determine its unique absorption spectrum, distinguishing it from Chlorophyll a and other known pigments.

Modern Protocol for the Isolation and Characterization of Chlorophyll d from Acaryochloris marina

The following is a representative modern protocol for the isolation and characterization of Chlorophyll d, drawing from contemporary research.[3]

1. Cell Culture and Harvesting:

-

Culture Acaryochloris marina in an appropriate medium under far-red light (e.g., ~730 nm LED) to promote Chlorophyll d production.[3]

-

Harvest the cells by centrifugation.

2. Pigment Extraction:

-

Resuspend the cell pellet in 100% methanol.

-

Disrupt the cells using sonication or bead beating to ensure complete extraction of pigments.

-

Centrifuge the mixture to pellet cell debris and collect the supernatant containing the pigments.

3. Pigment Separation and Quantification (HPLC):

-

Analyze the pigment extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.[3][5]

-

Use a diode array detector to monitor the elution of pigments at different wavelengths (e.g., 440 nm for the Soret band and 660 nm for the Qy band of Chlorophyll a).[3]

-

The separation of different pigments is achieved by using a solvent gradient.

-

Quantify the amount of Chlorophyll d and Chlorophyll a by comparing the peak areas to those of known standards.

4. Spectroscopic Analysis:

-

For detailed spectral characterization, purify the Chlorophyll d fraction from the HPLC.

-

Measure the absorbance spectrum of the purified Chlorophyll d in a suitable solvent (e.g., 100% methanol) using a spectrophotometer to determine the precise wavelengths of the Soret and Qy absorption bands.[3]

Visualization of the Discovery Workflow

The following diagram illustrates the logical workflow of Strain and Manning's discovery of Chlorophyll d.

Conclusion

The discovery of Chlorophyll d by Strain and Manning was a landmark in the study of photosynthesis. Their innovative use of chromatography with powdered sugar paved the way for the separation and identification of novel pigments. While initially found in red algae, the true significance of Chlorophyll d was realized with the discovery of Acaryochloris marina, a cyanobacterium that utilizes this pigment to perform oxygenic photosynthesis in far-red light conditions. This has profound implications for our understanding of the limits of photosynthesis and the potential for life in light-limited environments. The technical details provided in this whitepaper, from the historical methods to modern analytical protocols, offer a comprehensive resource for researchers in the fields of photosynthesis, bioenergetics, and drug development, where novel pigments and their associated pathways are of significant interest.

References

- 1. Chlorophyll d - Wikipedia [en.wikipedia.org]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Discovery of Chlorophyll d: Isolation and Characterization of a Far-Red Cyanobacterium from the Original Site of Manning and Strain (1943) at Moss Beach, California - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. researchgate.net [researchgate.net]

- 6. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 7. ijsr.net [ijsr.net]

- 8. prometheusprotocols.net [prometheusprotocols.net]

- 9. ia902904.us.archive.org [ia902904.us.archive.org]

A Technical Guide to Chlorophyll d: Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll (B73375) d (Chl d) is a unique variant of chlorophyll, the primary pigment in photosynthesis. First identified by Harold Strain and Winston Manning in 1943, its definitive characterization occurred with the discovery of the cyanobacterium Acaryochloris marina in 1996.[1][2] This pigment is distinguished by its ability to absorb far-red light, a characteristic that enables organisms possessing it to perform oxygenic photosynthesis in light environments depleted of the visible spectrum.[1][2][3] This guide provides a comprehensive overview of the molecular structure, biosynthetic pathway, and key experimental protocols for the study of chlorophyll d, tailored for an audience in research and drug development.

Molecular Structure and Physicochemical Properties

The fundamental structure of chlorophyll d is a chlorin (B1196114) ring, a large heterocyclic ring with a magnesium ion (Mg²⁺) at its center.[4] Its structure is very similar to that of chlorophyll a, with one critical modification: a formyl group (-CHO) replaces the vinyl group (-CH=CH₂) at the C3 position of the chlorin ring.[1][5] This seemingly minor alteration is responsible for a significant red-shift in its light absorption spectrum.[1]

Quantitative Molecular Data

The key physicochemical properties of chlorophyll d are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅₄H₇₀MgN₄O₆ | [1][3][6][7] |

| Molecular Weight | 895.5 g/mol | [1][6] |

| Monoisotopic Mass | 894.5145777 Da | [6] |

| CAS Number | 519-63-1 | [1][6] |

| Appearance | Greenish hue, can appear more yellow-green | [1] |

| Solubility | Lipid-soluble; soluble in organic solvents like acetone, methanol (B129727), and diethyl ether | [1][8] |

Spectroscopic Properties

The presence of the formyl group at the C3 position allows chlorophyll d to absorb light at longer wavelengths, specifically in the far-red region of the electromagnetic spectrum.[1] This is a crucial adaptation for organisms living in environments where shorter wavelength light is filtered out.[2]

| Spectroscopic Parameter | Wavelength (nm) | Solvent/Condition |

| Absorption Maximum (Qy band) | ~710 - 740 nm | In vivo |

| Absorption Maximum | 696 nm | 90% Acetone-water |

| Absorption Maximum | 710 nm | General |

| Fluorescence Emission Maximum | ~725 nm | In vivo (A. marina) |

Biosynthesis of Chlorophyll d

The biosynthesis of chlorophyll d is an adaptation of the canonical chlorophyll a pathway. It is understood that chlorophyll a serves as the direct precursor to chlorophyll d.[5][9] The key transformation is the oxidation of the vinyl group at the C3 position of chlorophyll a into a formyl group. Isotope labeling experiments using ¹⁸O have confirmed that the oxygen atom in this formyl group is derived from molecular oxygen, strongly suggesting the involvement of an oxygenase-type enzyme in this final conversion step.[5] However, as of 2022, the specific enzyme responsible for this reaction has not yet been identified.[2]

The process is influenced by environmental factors, particularly light and oxygen levels.[5][9][10][11] Studies on Acaryochloris marina have shown that chlorophyll d can be synthesized in a light-independent manner.[9][11]

Caption: Biosynthetic pathway of Chlorophyll d from Chlorophyll a.

Experimental Protocols

Extraction and Purification of Chlorophyll d

The lipid-soluble nature of chlorophyll d dictates the use of organic solvents for its extraction from cellular material. A common source for chlorophyll d is the cyanobacterium Acaryochloris marina.

Protocol: Pigment Extraction from Acaryochloris marina

-

Cell Harvesting: Centrifuge the cell culture to obtain a cell pellet.

-

Solvent Extraction: Perform sequential extraction of the cell pellet using 100% methanol and 100% acetone.[12] This can be aided by sonication to ensure thorough cell lysis and pigment recovery.[12] The extraction is complete when the solvent is no longer colored.

-

Solvent Evaporation: Combine the extracts and reduce the volume using a rotary vacuum evaporator at room temperature.[12]

-

Transfer to a Hydrophobic Solvent: For stable storage, the pigments can be transferred to a hydrophobic solvent like diethyl ether, hexane, or light petrol.[8]

Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

-

Column: A C-18 column is typically used for the separation of chlorophylls.[12]

-

Mobile Phase: A gradient of solvents is employed for elution. For instance, a linear gradient from 80%/20% (v/v) methanol/aqueous 50 mM ammonium (B1175870) acetate (B1210297) to 80%/20% (v/v) methanol/acetone can be used.[12]

-

Detection: Pigments are detected using a UV-Vis detector, monitoring wavelengths between 400–750 nm.[12]

-

Fraction Collection: The fraction corresponding to chlorophyll d is collected, and the solvent is evaporated.[12]

References

- 1. Buy Chlorophyll d (EVT-1587897) | 519-63-1 [evitachem.com]

- 2. Chlorophyll d - Wikipedia [en.wikipedia.org]

- 3. biologyonline.com [biologyonline.com]

- 4. longdom.org [longdom.org]

- 5. Chlorophyll d | 519-63-1 | Benchchem [benchchem.com]

- 6. Chlorophyll d | C54H70MgN4O6 | CID 16070025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. jkip.kit.edu [jkip.kit.edu]

- 9. Effects of Light and Oxygen on Chlorophyll d Biosynthesis in a Marine Cyanobacterium Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of Light and Oxygen on Chlorophyll d Biosynthesis in a Marine Cyanobacterium Acaryochloris marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Far-Red Absorption Spectrum of Chlorophyll d

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the far-red absorption properties of chlorophyll (B73375) d (Chl d), a pigment that has redefined the known limits of oxygenic photosynthesis. By harnessing low-energy far-red light, organisms containing Chl d, primarily the cyanobacterium Acaryochloris marina, can thrive in ecological niches where visible light is scarce.[1][2][3] This document details the spectral characteristics of Chl d, outlines the experimental protocols for its analysis, and visualizes key processes, offering a comprehensive resource for researchers in photosynthesis, bioenergetics, and related fields.

Quantitative Spectroscopic Data

The defining feature of chlorophyll d is its pronounced absorption in the far-red region of the electromagnetic spectrum, a characteristic attributed to the substitution of a formyl group for the vinyl group on the chlorin (B1196114) macrocycle, which is seen in chlorophyll a.[2][4] This structural modification results in a significant red-shift of the Qy absorption band.[4] The precise absorption maxima (λmax) and molar extinction coefficients (ε) are dependent on the solvent environment and the in vivo protein context.

| Solvent/Condition | Soret Band (λmax, nm) | Qy Band (λmax, nm) | Molar Extinction Coefficient (ε) (L·mol-1·cm-1) | Reference |

| 100% Methanol (B129727) | 400, 456 | 696-697 | 63,680 at 697 nm | [5][6][7] |

| Acetone | Not explicitly stated | ~697 | Not explicitly stated | [4] |

| In vivo (Acaryochloris marina) | 405, 454 | 704-705 | Not applicable | [2] |

| In vivo (general) | Not explicitly stated | 710-720 | Not applicable | [4] |

| Reconstituted in LHCII | Not explicitly stated | 699 | Not applicable | [8][9] |

Experimental Protocols

The determination of the absorption spectrum of chlorophyll d involves its extraction from the source organism, followed by spectrophotometric analysis. The following protocols are synthesized from established methodologies.[10][11][12][13][14]

-

Cell Harvesting : Cultivate Acaryochloris marina under appropriate conditions (e.g., far-red light enrichment). Harvest the cells by centrifugation.

-

Pigment Extraction :

-

Resuspend the cell pellet in 100% methanol or 80% acetone.[11][13] The volume of solvent should be sufficient to fully immerse the cells.

-

Disrupt the cells to release the pigments. This can be achieved by grinding with a mortar and pestle, Potter-Elvehjem tissue grinder, or sonication.[11] All extraction steps should be performed on ice and in dim light to prevent pigment degradation.[10][11]

-

-

Clarification : Centrifuge the homogenate at high speed (e.g., 4500 x g for 5 minutes) to pellet cell debris.[11]

-

Supernatant Collection : Carefully collect the supernatant containing the extracted pigments.

-

Concentration Determination (Optional) : If quantification is required, the concentration of chlorophyll d can be determined using its molar extinction coefficient in the chosen solvent (see Table 1).

-

Instrument Setup : Turn on the spectrophotometer and allow it to warm up for at least 20 minutes to ensure lamp stability.[13]

-

Blanking : Use the extraction solvent (e.g., 100% methanol or 80% acetone) as a blank to zero the spectrophotometer.

-

Sample Measurement :

-

Transfer the pigment extract to a 1 cm path length cuvette.

-

Measure the absorbance spectrum across the desired wavelength range (e.g., 350-800 nm).[2] For chlorophyll d, it is crucial to scan into the far-red region.

-

-

Data Analysis : Identify the absorption maxima in the Soret (blue) and Qy (far-red) regions of the spectrum.

Visualizations

Caption: Workflow for Chlorophyll d Extraction and Spectroscopic Analysis.

While the precise signaling pathway for chlorophyll d synthesis remains under investigation, a logical relationship can be depicted showing how environmental cues lead to its production and subsequent role in photosynthesis.

Caption: Far-Red Light Acclimation Leading to Chlorophyll d Photosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Chlorophyll d: Isolation and Characterization of a Far-Red Cyanobacterium from the Original Site of Manning and Strain (1943) at Moss Beach, California - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chlorophyll d - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Extinction coefficient for red-shifted chlorophylls: Chlorophyll d and chlorophyll f (Journal Article) | OSTI.GOV [osti.gov]

- 6. Extinction coefficient for red-shifted chlorophylls: chlorophyll d and chlorophyll f - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Harvesting Far-Red Light with Plant Antenna Complexes Incorporating Chlorophyll d - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. participants.wepal.nl [participants.wepal.nl]

- 11. prometheusprotocols.net [prometheusprotocols.net]

- 12. researchgate.net [researchgate.net]

- 13. sherubtsebotmal.wordpress.com [sherubtsebotmal.wordpress.com]

- 14. metabolism.net [metabolism.net]

Unveiling the Realm of Chlorophyll d: A Technical Guide for Researchers

December 19, 2025

Abstract

Chlorophyll (B73375) d (Chl d), a spectral outlier among the chlorophylls (B1240455), has redefined our understanding of the limits of oxygenic photosynthesis. Its unique ability to absorb far-red light has opened new avenues of research in photosynthesis, bioenergetics, and microbial ecology. This technical guide provides an in-depth overview of the organisms known to produce Chlorophyll d, with a primary focus on the cyanobacterium Acaryochloris marina. It presents a compilation of quantitative data, detailed experimental protocols for the isolation and quantification of Chl d, and a visualization of the current understanding of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biology and potential applications of this novel pigment.

Organisms Producing Chlorophyll d

The primary and most well-characterized organism producing Chlorophyll d is the cyanobacterium Acaryochloris marina.[1][2][3] First identified in the 1990s, this organism utilizes Chl d as its major photosynthetic pigment, often comprising up to 99% of its total chlorophyll content.[3][4] Various strains of A. marina have been isolated from diverse marine environments, typically in association with other oxygenic phototrophs where visible light is scarce, but far-red light is abundant.[5][6] These habitats include associations with colonial ascidians, as epiphytes on red and brown algae, and in microbial mats.[4][5][6]

While Chlorophyll d was initially reported in red algae, it is now widely believed that these initial findings were likely due to the presence of epiphytic cyanobacteria such as A. marina on the surface of the algae.[4][7][8] Therefore, Acaryochloris marina remains the only unambiguously confirmed producer of Chlorophyll d as a primary photosynthetic pigment.

A comprehensive list of notable Acaryochloris marina strains is provided in the table below.

| Strain | Isolation Source | Geographic Location | References |

| MBIC11017 (Type Strain) | Colonial Ascidian (Lissoclinum patella) | Palau | [2][5] |

| Awaji | Red Alga | Japan | [5] |

| Salton Sea Strain | Microbial Mat | Salton Sea, California, USA | [5] |

| Moss Beach Strain | Brown Alga | Moss Beach, California, USA | [4] |

| MBIC10697 | Not Specified | Not Specified | [9] |

| MBIC10679 | Not Specified | Not Specified | [10] |

| MBIC10690 | Not Specified | Not Specified | [10] |

| MBIC10696 | Not Specified | Not Specified | [10] |

| MBIC10699 | Not Specified | Not Specified | [10] |

Quantitative Data

The unique photophysical properties of Chlorophyll d are central to its biological function. This section summarizes key quantitative data related to Chl d.

Spectral Properties

Chlorophyll d exhibits a distinct absorption spectrum, with its primary absorption peak shifted to the far-red region of the electromagnetic spectrum compared to other chlorophylls. This allows organisms containing Chl d to perform photosynthesis using light at wavelengths that are not efficiently absorbed by chlorophyll a or b.[1]

| Pigment | Solvent | Soret Peak (nm) | Qy Peak (nm) | Molar Extinction Coefficient at Qy Peak (L mol⁻¹ cm⁻¹) | References |

| Chlorophyll d | 100% Methanol (B129727) | ~458 | ~696-697 | Not explicitly found | [4] |

| Chlorophyll d (in vivo) | A. marina | ~480 | ~704-715 | Not Applicable | [4][11] |

Pigment Ratios and Cellular Content

In Acaryochloris marina, Chlorophyll d is the predominant chlorophyll, with Chlorophyll a being a minor component.

| Parameter | Organism/Strain | Value | References |

| Chl a / Chl d Ratio | A. marina (general) | 0.01 - 0.1 | [12] |

| Chl a / Chl d Ratio | A. marina (Moss Beach strain) | 0.01 | [4] |

| Chl d Content | A. marina (Moss Beach strain) | 28.9–30.4 µg/g biomass | [13] |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Acaryochloris marina and the extraction and quantification of Chlorophyll d.

Cultivation of Acaryochloris marina

Acaryochloris marina can be cultivated in artificial seawater-based media.

-

Medium : KESM medium or IMK medium are commonly used.[11][14] Some studies have shown that supplementing the medium with iron can enhance culture longevity.[9]

-

Salinity : A salinity of approximately 30 is suitable.[11]

-

Temperature : Cultures are typically maintained at 28-30°C.[9][11]

-

Light Conditions :

-

Visible Light : Halogen lamps providing an irradiance of 20-40 µmol photons m⁻² s⁻¹ can be used.[11]

-

Near-Infrared (NIR) Light : Narrow-band LEDs centered at 720 nm with an irradiance of 20-40 µmol photons m⁻² s⁻¹ are effective for promoting growth.[11]

-

A 12-hour light/12-hour dark cycle is commonly employed.[11]

-

-

Agitation : Cultures should be shaken at approximately 100-125 rpm.[9][11]

Chlorophyll d Extraction

A general protocol for the extraction of chlorophylls from cyanobacteria is as follows:

-

Harvesting Cells : Centrifuge a known volume of the A. marina culture to pellet the cells.

-

Solvent Extraction : Resuspend the cell pellet in a suitable organic solvent. Commonly used solvents include:

-

100% Methanol

-

80% Acetone[15]

-

N,N'-dimethylformamide (DMF)

-

-

Incubation : Incubate the cell suspension in the dark, typically overnight at -20°C, to ensure complete pigment extraction.

-

Clarification : Centrifuge the extract to pellet cell debris.

-

Collection : Carefully collect the supernatant containing the extracted pigments.

Quantification of Chlorophyll d

Spectrophotometry provides a rapid method for estimating chlorophyll concentration.

-

Blank Measurement : Use the extraction solvent as a blank to zero the spectrophotometer.

-

Absorbance Measurement : Measure the absorbance of the pigment extract at the Qy peak of Chlorophyll d (~697 nm in methanol). A wavelength of 750 nm should also be measured to correct for light scattering.

-

Concentration Calculation : The concentration of Chlorophyll d can be calculated using the Beer-Lambert law:

-

Concentration (g/L) = (A₆₉₇ - A₇₅₀) / (ε * l)

-

Where A is the absorbance at the specified wavelength, ε is the mass extinction coefficient, and l is the path length of the cuvette in cm.

-

-

The mass extinction coefficient for Chl d in 100% methanol at 697 nm has been reported as 71.11 L g⁻¹ cm⁻¹.[4][13]

-

HPLC is a more accurate method for separating and quantifying different chlorophylls and their degradation products.

-

Column : A C18 reverse-phase column is typically used.[16]

-

Mobile Phase : A gradient of two or more solvents is employed for separation. A common mobile phase system consists of:

-

Solvent A: An aqueous buffer (e.g., Tris buffer) mixed with methanol and acetonitrile.[16]

-

Solvent B: A mixture of methanol and acetone (B3395972) or ethyl acetate.[16][17]

-

-

Gradient : A linear gradient from a high polarity mobile phase (rich in Solvent A) to a lower polarity mobile phase (rich in Solvent B) is used to elute the pigments.[16]

-

Detection : A photodiode array (PDA) detector is used to monitor the absorbance of the eluting pigments across a range of wavelengths.[16]

-

Quantification : The concentration of each pigment is determined by integrating the peak area from the chromatogram and comparing it to a standard curve generated from purified standards.

Visualization of Pathways and Workflows

Biosynthesis of Chlorophyll d

The biosynthesis of Chlorophyll d is believed to proceed from Chlorophyll a. The key enzymatic step, the conversion of the vinyl group at the C3 position to a formyl group, is yet to be fully elucidated, though it is known to be a light-independent process in A. marina.[10][18]

Caption: Proposed biosynthetic pathway of Chlorophyll d from Chlorophyll a.

Experimental Workflow for Chlorophyll d Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of Chlorophyll d from a culture of Acaryochloris marina.

Caption: General experimental workflow for Chlorophyll d analysis.

Conclusion

The study of Chlorophyll d and the organisms that produce it continues to be a vibrant area of research. Acaryochloris marina serves as a model organism for understanding the adaptations that allow for oxygenic photosynthesis in far-red light-dominated environments. The data and protocols presented in this guide are intended to facilitate further investigation into the biochemistry, genetics, and potential biotechnological applications of this unique photosynthetic system. Future research aimed at identifying the elusive enzyme responsible for Chl d synthesis will be a critical step in fully unraveling this fascinating biological pathway.

References

- 1. Chlorophyll d - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. pnas.org [pnas.org]

- 4. Discovery of Chlorophyll d: Isolation and Characterization of a Far-Red Cyanobacterium from the Original Site of Manning and Strain (1943) at Moss Beach, California - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Ecology: a niche for cyanobacteria containing chlorophyll d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorophyll A and D are found in which algae aGreen class 11 biology CBSE [vedantu.com]

- 8. Chlorophyll d in an epiphytic cyanobacterium of red algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Iron on Growth and Ultrastructure of Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Light and Oxygen on Chlorophyll d Biosynthesis in a Marine Cyanobacterium Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biofilm Growth and Near-Infrared Radiation-Driven Photosynthesis of the Chlorophyll d-Containing Cyanobacterium Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. academic.oup.com [academic.oup.com]

- 15. prometheusprotocols.net [prometheusprotocols.net]

- 16. prometheusprotocols.net [prometheusprotocols.net]

- 17. int-res.com [int-res.com]

- 18. mdpi.com [mdpi.com]

The Evolutionary Leap of Photosynthesis into the Red: A Technical Guide to Chlorophyll d

For Immediate Release

[City, State] – [Date] – In the ever-evolving narrative of photosynthesis, the discovery of Chlorophyll (B73375) d (Chl d) represents a paradigm shift, pushing the known limits of light energy utilization in oxygenic photosynthesis. This technical guide provides an in-depth exploration of the evolutionary significance of Chl d, its unique biochemical properties, and the ecological niches it has unlocked. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents quantitative data in a comparative format, details key experimental methodologies, and visualizes complex biological processes.

Introduction: A New Hue in the Photosynthetic Spectrum

For decades, Chlorophyll a (Chl a) was considered the indispensable pigment for oxygenic photosynthesis. This dogma was challenged with the definitive identification of Chlorophyll d as the primary photosynthetic pigment in the cyanobacterium Acaryochloris marina.[1][2][3] This organism thrives in environments depleted of visible light but enriched in far-red and near-infrared radiation, a feat made possible by the unique spectral properties of Chl d.[1][4][5] This discovery has profound implications for our understanding of the evolution of photosynthesis, the biophysics of light harvesting, and the potential for novel bio-inspired energy systems.

Discovery and Occurrence

Chlorophyll d was first identified in 1943 by Harold Strain and Winston Manning in red algae.[2] However, its significance was not fully appreciated until 1996, when it was found to be the major chlorophyll in Acaryochloris marina, a cyanobacterium living in symbiotic association with ascidians.[3] A. marina is found in shaded niches, such as underneath coral reef invertebrates, where it utilizes the far-red light that filters through the overlying organisms.[4][5][6] This unique ecological positioning is a direct consequence of its specialized photosynthetic machinery. Subsequent research has identified other Acaryochloris-like organisms in various light-limited habitats, including endolithic communities.[7][8]

Physicochemical and Spectral Properties

The key to Chl d's evolutionary advantage lies in its molecular structure and resulting spectral properties. A formyl group at the C3 position, in place of the vinyl group found in Chl a, shifts its absorption maximum into the far-red region of the electromagnetic spectrum.[9][10] This allows organisms containing Chl d to absorb and utilize light at wavelengths that are largely inaccessible to organisms solely reliant on Chl a.

Comparative Spectral Data

The following table summarizes the key absorption maxima of major chlorophylls (B1240455) in vitro, highlighting the distinct red-shifted properties of Chlorophyll d.

| Chlorophyll Type | Soret Peak (in acetone) | Qy Peak (in acetone) | In Vivo Qy Peak | Primary Organisms |

| Chlorophyll a | ~430 nm | ~662 nm | ~680 nm | Plants, Algae, Cyanobacteria |

| Chlorophyll b | ~453 nm | ~642 nm | ~650 nm | Plants, Green Algae, Prochlorophytes |

| Chlorophyll c | ~447-452 nm | ~630-635 nm | N/A | Diatoms, Dinoflagellates, Brown Algae |

| Chlorophyll d | ~460 nm | ~696 nm | ~710-720 nm | Acaryochloris marina |

| Chlorophyll f | ~406 nm | ~706 nm | ~720-760 nm | Certain Cyanobacteria |

Data compiled from multiple sources.

The Role of Chlorophyll d in Photosynthesis

In Acaryochloris marina, Chl d not only functions as an accessory light-harvesting pigment but also replaces Chl a in the reaction centers of both Photosystem I (PSI) and Photosystem II (PSII).[3][11][12] This is a significant departure from the conventional understanding of photosynthetic reaction centers. The Chl a to Chl d ratio in A. marina can be as low as 0.01, with Chl d accounting for up to 99% of the total chlorophyll content.[13] This adaptation enables efficient oxygenic photosynthesis using low-energy far-red light, a process previously thought to be energetically unfeasible.[1][12][14]

Photosynthetic Efficiency

Despite utilizing lower energy photons, the energy storage efficiency in Photosystem II of cyanobacteria containing Chl d is comparable to that of cyanobacteria containing only Chl a.[12][14] This suggests unique adaptations in the electron transport chain to compensate for the lower energy input.

Biosynthesis of Chlorophyll d

The biosynthetic pathway of Chl d is believed to diverge from that of Chl a. It is hypothesized that Chlorophyllide d is synthesized from Chlorophyllide a, which is then esterified by chlorophyll synthase to produce Chl d.[2] The precise enzymatic mechanism responsible for the conversion of the vinyl group at the C3 position of Chlorophyllide a to the formyl group of Chlorophyllide d is still under investigation, but it is thought to involve an oxygen-using enzyme.[2][15] Interestingly, the biosynthesis of Chl d in A. marina can occur in the absence of light, indicating a light-independent pathway.[15]

Evolutionary Significance and Niche Adaptation

The evolution of Chl d is a striking example of adaptation to a specific light environment. By utilizing far-red light, organisms like A. marina can thrive in niches where competition for visible light is intense.[4][5][11] This allows for the expansion of photosynthetic life into previously unexploited ecological zones. The existence of Chl d and other "red" chlorophylls like Chl f challenges the traditional view of the "red limit" for oxygenic photosynthesis and suggests a greater plasticity in the photosynthetic apparatus than previously imagined.[1][12][14]

Experimental Protocols

Pigment Extraction and Quantification

A standardized protocol for the extraction and spectrophotometric quantification of chlorophylls is crucial for accurate comparative studies.

Objective: To extract and quantify Chlorophyll d from Acaryochloris marina.

Materials:

-

Acaryochloris marina cell culture

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

100% Acetone (B3395972) (or 90% Acetone/10% water)

-

Glass tissue grinder or sonicator

-

GF/F filters

-

Vortex mixer

Procedure:

-

Cell Harvesting: Centrifuge a known volume of A. marina culture to pellet the cells. Alternatively, filter the culture through a GF/F filter.

-

Cell Lysis: Resuspend the cell pellet in a small volume of 100% acetone. For filtered samples, place the filter in a tube with acetone. Disrupt the cells using a glass tissue grinder or sonicator on ice.[16]

-

Extraction: Vortex the mixture vigorously and incubate in the dark at 4°C for at least 18 hours to ensure complete pigment extraction.[16]

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.

-

Spectrophotometric Analysis: Transfer the supernatant to a cuvette and measure the absorbance at 664 nm (for Chl a) and 696 nm (for Chl d). Use 100% acetone as a blank.

-

Concentration Calculation: Use the following equations to determine the concentration of Chl a and Chl d (specific absorption coefficients may vary slightly depending on the solvent and literature source):

-

Chl a (µg/mL) = 11.93 * A664

-

Chl d (µg/mL) = 13.29 * A696

-

High-Performance Liquid Chromatography (HPLC) for Pigment Separation

For more precise quantification and to separate Chl d from other pigments, reverse-phase HPLC is the method of choice.

Objective: To separate and quantify chlorophylls and carotenoids from a pigment extract.

Materials:

-

Pigment extract (as prepared in 7.1)

-

HPLC system with a photodiode array (PDA) detector

-

C18 reverse-phase column

-

Mobile phase solvents (e.g., acetonitrile, methanol, ethyl acetate (B1210297) gradients)

-

Pigment standards (if available)

General Procedure:

-

Sample Preparation: Filter the pigment extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Injection: Inject a small volume (e.g., 20 µL) of the filtered extract onto the HPLC column.

-

Elution: Run a solvent gradient to separate the pigments based on their polarity. A typical gradient might start with a high concentration of a polar solvent and gradually increase the concentration of a non-polar solvent.

-

Detection: Monitor the elution of pigments using the PDA detector, which records the absorption spectrum of each eluting compound. Chl d can be identified by its characteristic absorption spectrum with a Qy peak around 696 nm.

-

Quantification: Integrate the peak area of the identified Chl d and compare it to the peak area of a known concentration of a standard (if available) or use published extinction coefficients for quantification.

Future Directions and Applications

The study of Chl d opens up several avenues for future research and potential applications. Understanding the enzymatic machinery responsible for Chl d biosynthesis could lead to the engineering of crops that can utilize a broader spectrum of light, potentially increasing photosynthetic efficiency in canopies where far-red light is enriched. Furthermore, the principles of far-red light harvesting in A. marina can inspire the design of novel artificial photosynthetic systems and biofuels. The unique properties of Chl d also make it a valuable tool for basic research into the biophysics of photosynthesis.

Conclusion

Chlorophyll d is a testament to the remarkable adaptability of life. Its discovery has not only expanded our knowledge of the diversity of photosynthetic pigments but has also fundamentally altered our understanding of the energetic limits of oxygenic photosynthesis. By enabling the use of far-red light, Chl d has allowed organisms to colonize and thrive in previously inaccessible ecological niches, thereby pushing the boundaries of life on Earth. Continued research into the biology of Chl d-containing organisms promises to yield further insights into the evolution of this fundamental biological process and may pave the way for innovative biotechnological applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Chlorophyll d - Wikipedia [en.wikipedia.org]

- 3. Chlorophyll d and Acaryochloris marina: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ecology: a niche for cyanobacteria containing chlorophyll d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Endolithic chlorophyll d-containing phototrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. microbenotes.com [microbenotes.com]

- 11. worldscientific.com [worldscientific.com]

- 12. Chlorophylls d and f and Their Role in Primary Photosynthetic Processes of Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effects of Light and Oxygen on Chlorophyll d Biosynthesis in a Marine Cyanobacterium Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chlorophyll (spectrophotometric analysis) – ANACC Methods and Materials [research.csiro.au]

A Technical Guide to the Natural Sources and Habitats of Chlorophyll d

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Chlorophyll (B73375) d (Chl d), a rare photosynthetic pigment that has garnered significant interest for its unique ability to absorb far-red light. We will delve into its natural sources, the specific habitats of the organisms that produce it, and the experimental protocols used for its study. This guide is intended to be a valuable resource for professionals in research and drug development who are interested in the novel biochemical properties and potential applications of this unique chlorophyll variant.

Natural Sources of Chlorophyll d

Chlorophyll d was first identified in 1943 by Harold Strain and Winston Manning.[1] However, it was not until the 1990s that it was unambiguously identified in the cyanobacterium Acaryochloris marina, which remains the only organism known to utilize Chl d as its primary photosynthetic pigment.[1][2]

Primary Producer: Acaryochloris marina

The vast majority of known Chl d is produced by the cyanobacterium Acaryochloris marina.[2][3] This organism is unique among oxygenic phototrophs because it has replaced the ubiquitous Chlorophyll a (Chl a) with Chl d in its photosystem reaction centers.[2][4] This adaptation allows it to perform oxygenic photosynthesis using lower-energy far-red light, a capability not seen in most other photosynthetic life.[4][5] In A. marina, Chl d can constitute up to 99% of the total chlorophyll content.[4][6]

While several strains of Acaryochloris have been isolated, evidence from environmental sampling suggests a broader distribution of Chl d-producing organisms than currently identified.[7][8] Analyses of surface sediments from diverse aquatic environments have detected Chl d and its derivatives, indicating that the habitat for these phototrophs is widespread.[8][9]

Habitat and Ecological Niche

Organisms producing Chlorophyll d are adapted to thrive in specialized niches where visible light is scarce, but far-red and near-infrared (NIR) light is abundant.[1][4] These environments are often shaded by other photosynthetic organisms that absorb the visible light spectrum, leaving the far-red light to penetrate deeper.[10]

Key Habitats Include:

-

Marine Symbiotic and Epiphytic Associations: Acaryochloris species are frequently found in close association with other marine organisms. They have been isolated from:

-

Endolithic Environments: These cyanobacteria have been identified in endolithic (living within rock or other hard substrates) habitats, such as:

-

Hypersaline and Freshwater Systems: The known habitats of A. marina are not limited to typical marine environments. Strains have been discovered in:

Environmental studies have confirmed the presence of Chl d across a wide range of physical parameters, including salinities from 0 to 50 practical salinity units (psu) and temperatures from 1°C to 40°C.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data related to Chlorophyll d and its primary producer, Acaryochloris marina.

| Parameter | Value | Source Organism/Environment | Reference |

| Primary Absorption Maximum (in vivo) | ~710 nm | Acaryochloris marina | [1] |

| Chl d as % of Total Chlorophyll | >95% (up to 99%) | Acaryochloris marina | [4][6] |

| Chl a / Chl d Ratio | ~0.01 | Acaryochloris sp. (marina) strain Moss Beach | [6] |

| Relative Abundance in Sediments | Up to 4% of Chl a derivatives | Diverse aquatic surface sediments | [8] |

| Cell Density in Endolithic Niches | 7.6 x 10¹ to 3.0 x 10³ cells/mg | Crustose Coralline Algae | [14] |

| Mass Extinction Coefficient (in Methanol) | 71.11 L g⁻¹ cm⁻¹ | Purified Chl d | [6] |

Experimental Protocols

The isolation, identification, and quantification of Chlorophyll d require specific biochemical techniques. The following sections detail the methodologies for key experiments.

Pigment Extraction from Source Material

This protocol is adapted from methodologies used for extracting pigments from cyanobacteria and other plant tissues.[6][15]

-

Sample Preparation: Harvest cultured cells of Acaryochloris marina by centrifugation or collect environmental samples (e.g., macroalgae). For solid samples, weigh approximately 150 mg of fresh material.

-

Cell Lysis: Place the sample in a mortar pre-chilled on ice. Add a small amount of quartz sand and a few milliliters of ice-cold 80% acetone (B3395972) or 100% methanol (B129727).[15]

-

Homogenization: Grind the sample with a pestle until a homogenous suspension is achieved. Perform this step quickly and keep the sample cold to prevent pigment degradation.[15]

-

Clarification: Transfer the suspension to a centrifuge tube. Centrifuge at approximately 2,500-4,500 x g for 5 minutes to pellet cell debris.[15]

-

Supernatant Collection: Carefully decant the supernatant, which contains the extracted pigments, into a clean volumetric flask.

-

Re-extraction (Optional): To ensure complete extraction, the pellet can be re-suspended in the solvent, centrifuged again, and the resulting supernatant combined with the first extract. Repeat until the pellet is colorless.[15]

-

Final Volume: Adjust the final volume in the volumetric flask with the extraction solvent and store in a light-impenetrable container to prevent photodegradation.

Separation and Identification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and identifying chlorophylls (B1240455) and their derivatives.[6][14]

-

System: An HPLC system equipped with a diode-array detector (DAD) is used for analysis.

-

Column: An Ascentis C-18 reverse-phase column (e.g., 150 × 2.1 mm; 3 µm particle size) is suitable for pigment separation.[6]

-

Mobile Phase: A binary solvent gradient is employed.

-

Solvent A: 80:20 (v/v) methanol / 50 mM aqueous ammonium (B1175870) acetate.[6]

-

Solvent B: 80:20 (v/v) methanol / acetone.[6]

-

-

Gradient Elution:

-

Detection: Monitor the eluent using the DAD across a wavelength range of 400–750 nm. Chlorophyll d can be identified by its characteristic retention time and absorption spectrum, with a Qy peak around 696 nm.[6][16]

Quantification by Spectrophotometry

The concentration of purified Chl d can be determined using spectrophotometry.

-

Sample Preparation: Use the purified Chl d fraction collected from HPLC or a crude extract.

-

Measurement: Measure the absorbance of the pigment solution in a 1-cm path length cuvette using a spectrophotometer. Scan from 350-800 nm. The solvent used for extraction (e.g., 100% methanol) should be used as the blank.[6]

-

Identify Absorption Maximum: Determine the absorbance at the Qy peak maximum for Chl d in the specific solvent (e.g., ~697 nm in methanol).[6]

-

Concentration Calculation: Use the Beer-Lambert law (A = εbc) rearranged to C = A / (α * b), where:

-

C is the concentration in g/L.

-

A is the absorbance at the peak maximum.

-

α is the mass extinction coefficient (for Chl d in 100% methanol, α = 71.11 L g⁻¹ cm⁻¹).[6]

-

b is the path length of the cuvette (typically 1 cm).

-

Visualized Pathways and Workflows

The following diagrams, generated using DOT language, illustrate key logical relationships and experimental processes related to Chlorophyll d.

Simplified Biosynthesis of Chlorophyll d

The complete enzymatic pathway for Chl d synthesis is not yet fully elucidated, but it is known to be derived from Chlorophyllide a. The conversion is catalyzed by an as-yet-unidentified oxygen-dependent enzyme.[1][7]

Caption: Logical pathway for the biosynthesis of Chlorophyll d from Chlorophyllide a.

Experimental Workflow for Chlorophyll d Analysis

This workflow outlines the major steps from obtaining a biological sample to the final quantification of Chlorophyll d.

Caption: Standard experimental workflow for the isolation and analysis of Chlorophyll d.

References

- 1. Chlorophyll d - Wikipedia [en.wikipedia.org]

- 2. Chlorophyll d and Acaryochloris marina: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Genomic and Functional Variation of the Chlorophyll d-Producing Cyanobacterium Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence of global chlorophyll d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ecology: a niche for cyanobacteria containing chlorophyll d - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. prometheusprotocols.net [prometheusprotocols.net]

- 16. Chlorophyll - Wikipedia [en.wikipedia.org]

Acaryochloris marina: A Technical Guide for Chlorophyll d Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing Acaryochloris marina as a model organism for Chlorophyll (B73375) d (Chl d) research. This unique cyanobacterium's ability to harness far-red light through its Chl d-based photosynthetic machinery presents a compelling subject for fundamental and applied scientific inquiry.

Introduction to Acaryochloris marina

Acaryochloris marina is a unicellular cyanobacterium distinguished by its primary photosynthetic pigment, Chlorophyll d, which absorbs far-red light (700-750 nm).[1] First identified in 1993, this organism has been isolated from various marine environments, often as an epiphyte on red algae or associated with tunicates in light-filtered niches.[1] Its unique adaptation to utilize a spectral region of light largely inaccessible to other oxygenic phototrophs makes it an invaluable model for studying the outer limits of photosynthetic energy conversion.

Genomically, A. marina possesses a large and complex genome of approximately 8.3 Mb, including nine plasmids, which is thought to contribute to its adaptability.[2] Its photosynthetic apparatus features Photosystem I (PSI) and Photosystem II (PSII) reaction centers where Chlorophyll a is largely replaced by Chlorophyll d.[2][3]

Data Presentation: Quantitative Insights into Acaryochloris marina

The following tables summarize key quantitative data derived from various studies on A. marina, providing a comparative overview for experimental design and interpretation.

Table 1: Growth and Pigment Characteristics under Different Light Regimes

| Parameter | Visible Light (VIS) | Near-Infrared Light (NIR) | Reference |

| Maximal Cell-Specific Growth Rate (day⁻¹) | 0.38 | 0.64 | [4] |

| Population Doubling Time (days) | 1.82 | 1.09 | [4] |

| Chlorophyll d Concentration (pg cell⁻¹) | - | 0.2 | [4] |

| Chlorophyll a Concentration (pg cell⁻¹) | - | 0.007 | [4] |

| Chlorophyll a/d Ratio | 0.229 | 0.033 | [4] |

| Saturating Irradiance (Eₖ) (μmol photons m⁻² s⁻¹) | >250 (blue light) | No clear saturation at 365 | [4] |

Table 2: Photosystem I Composition and Energetics

| Component | Characteristic | Reference |

| Primary Electron Donor (P₇₄₀) | Dimer of Chlorophyll d and its epimer, Chlorophyll d' | [5] |

| Primary Electron Acceptor (A₀) | Pheophytin a | [3] |

| Pigment Composition per Monomer | ~77 Chlorophylls (B1240455), 13 α-carotenes, 2 phylloquinones | [3] |

| Redox Mid-point Potential (Eₘ) of P₇₄₀ | +425 to +450 mV (similar to P₇₀₀) | [6] |

| Excitation Energy Requirement for P*₇₄₀ | 1.68 eV (5% less than P₇₀₀) | [2] |

| Photosynthetic Efficiency (at 735 nm) | 40 ± 1% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Acaryochloris marina.

Cultivation of Acaryochloris marina

Objective: To cultivate A. marina for experimental use.

Materials:

-

Acaryochloris marina strain (e.g., MBIC11017)

-

KESM medium or MBG-11 medium with high iron

-

200-ml cell culture flasks or 50-ml Erlenmeyer flasks

-

Shaking incubator

-

Light source: Near-infrared (NIR) LEDs (centered at 720 nm) or white light (halogen or fluorescent lamps)

Protocol:

-

Prepare KESM medium (salinity of 30) or MBG-11 medium supplemented with 20 mM TES (pH 8.35) and a higher concentration of iron (Fe-EDTA).[4][7]

-

Inoculate the sterile medium with an A. marina culture to an initial optical density at 730 nm (OD₇₃₀) of ~0.5.[7]

-

Incubate the cultures at 28-30°C on a shaking incubator at 100-125 rpm.[4][7]

-

Provide a 12h/12h light/dark cycle with an irradiance of 15-40 μmol photons m⁻² s⁻¹.[4][7]

-

For biofilm studies, cells can be immobilized in alginate beads.[4]

Pigment Extraction and HPLC Analysis

Objective: To extract and quantify chlorophylls and carotenoids from A. marina.

Materials:

-

A. marina cell pellet

-

Methanol (B129727) (100%), Ethanol (B145695) (96%), or Acetone (B3395972) (90%)

-

Liquid nitrogen

-

Mortar and pestle

-

Centrifuge

-

HPLC system with a photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., Spherisorb ODS-2)

-

Solvents for HPLC (e.g., water, methanol, acetone, ethyl acetate)

Protocol:

-

Harvest cells by centrifugation and freeze the pellet in liquid nitrogen.

-

Grind the frozen pellet to a fine powder in a mortar and pestle kept cold with liquid nitrogen.

-

Extract the pigments by adding cold 90% methanol (or 96% ethanol/90% acetone) and homogenizing.[4][8] Incubate on ice for 30 minutes in the dark.[9]

-

Centrifuge at 5,000 x g for 10 minutes to pellet cell debris.[4]

-

Filter the supernatant through a 0.22 µm PTFE filter.

-

Inject the filtered extract into the HPLC system.

-

A typical elution gradient for pigment separation starts with a high concentration of a polar solvent mixture (e.g., water/methanol) and gradually increases the concentration of a less polar solvent (e.g., acetone or ethyl acetate).[8]

-

Monitor the elution profile at 440 nm for carotenoids and chlorophylls, and at 697 nm specifically for Chl d.[5]

-

Quantify pigments by comparing peak areas to those of known standards.

Isolation of Photosystem I (PSI) Complexes

Objective: To isolate and purify PSI complexes from A. marina.

Materials:

-

A. marina cell pellet

-

Buffer solutions (e.g., Tris-HCl, MES-NaOH)

-

Detergents (e.g., β-dodecyl maltoside (DoDM), n-octyl-β-D-glucopyranoside (OG))

-

Sucrose (B13894) solutions for density gradient centrifugation

-

Anion exchange chromatography column

-

Ultracentrifuge

Protocol:

-

Harvest A. marina cells and resuspend them in a suitable buffer.

-

Break the cells using a French press or sonication.

-

Isolate thylakoid membranes by differential centrifugation.

-

Solubilize the thylakoid membranes with a detergent mixture, for example, 0.8% (w/v) β-DoDM and 0.2% (w/v) OG, for 1 hour in the dark at 4°C.[10]

-

Remove unsolubilized material by centrifugation at 30,000 x g for 30 minutes at 4°C.[10]

-

Load the solubilized protein complexes onto a sucrose density gradient (e.g., 10-30%) and centrifuge at high speed.

-

Alternatively, for higher purity, the solubilized material can be first passed through an anion exchange column to enrich for chlorophyll-containing complexes.[11]

-

Collect the green bands corresponding to PSI complexes. The trimeric form of PSI is typically found in a higher density region of the gradient.

-

Characterize the isolated complexes by spectroscopy and SDS-PAGE.

Gene Expression Analysis via RT-qPCR

Objective: To quantify the expression of specific genes in A. marina in response to different conditions.

Materials:

-

A. marina cell pellets from different experimental conditions

-

TRIzol reagent or a suitable RNA extraction kit

-

Chloroform

-

Isopropanol

-

Ethanol (75%)

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix (e.g., containing SYBR Green or EvaGreen)

-

Gene-specific primers

-

qPCR instrument

Protocol:

-

RNA Extraction:

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase, random primers or gene-specific primers, and dNTPs.[14]

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]

-

Analyze the amplification data to determine the relative expression levels of the target gene, normalizing to a suitable reference gene.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological processes and experimental workflows relevant to Acaryochloris marina research.

References

- 1. Acaryochloris marina - Wikipedia [en.wikipedia.org]

- 2. Photosynthesis at the far-red region of the spectrum in Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A unique photosystem I reaction center from a chlorophyll d-containing cyanobacterium Acaryochloris marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biofilm Growth and Near-Infrared Radiation-Driven Photosynthesis of the Chlorophyll d-Containing Cyanobacterium Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the far-red light utilizing photosystem I of Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and characterization of cytochrome c6 from Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Iron on Growth and Ultrastructure of Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 11. Purification of Active Photosystem I-Light Harvesting Complex I from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 14. mcgill.ca [mcgill.ca]

The Enigmatic Leap: A Technical Guide to the Biosynthesis of Chlorophyll d from Chlorophyll a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyll (B73375) d (Chl d), a rare variant of chlorophyll, has garnered significant attention for its unique ability to absorb far-red light, extending the spectral range of photosynthesis to wavelengths beyond 700 nm.[1] This characteristic allows organisms possessing Chl d, most notably the cyanobacterium Acaryochloris marina, to thrive in light-limited environments.[1] While it is established that Chlorophyll a (Chl a) is the precursor to Chl d, the precise enzymatic machinery governing this transformation remains one of the significant unsolved puzzles in chlorophyll biosynthesis.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the Chl d biosynthetic pathway, detailing proposed mechanisms, experimental evidence, and relevant protocols for its study.

The core chemical transformation involves the oxidation of the vinyl group at the C3 position of Chl a to a formyl group in Chl d.[2] Isotope labeling studies using ¹⁸O have confirmed that the oxygen atom in this formyl group is derived from molecular oxygen, strongly suggesting the involvement of an oxygenase-type enzyme.[2] However, as of late 2022, this putative "Chlorophyll d synthase" has not been identified.[1]

Proposed Biosynthetic Pathway

The biosynthesis of Chl d is understood to diverge from the canonical chlorophyll synthesis pathway after the formation of chlorophyllide a. The final steps are believed to proceed as follows:

-

From Chlorophyllide a to Chlorophyll a: Chlorophyllide a is esterified with a phytyl group by the enzyme chlorophyll synthase to produce Chlorophyll a.[4][5]

-

Conversion to Chlorophyll d: Chlorophyll a is then converted to Chlorophyll d through the oxidation of its C3 vinyl group.[2][3] An alternative, though less favored, hypothesis suggests that chlorophyllide a may first be converted to chlorophyllide d, which is then esterified by chlorophyll synthase to yield Chlorophyll d.[1]

The following diagram illustrates the proposed terminal steps in the biosynthesis of Chlorophyll d.

Caption: Proposed biosynthetic pathways for Chlorophyll d from Chlorophyllide a.

Quantitative Data

Due to the unknown nature of the primary enzyme, quantitative data on the enzymatic conversion of Chl a to Chl d is unavailable. However, a non-enzymatic, in-vitro chemical synthesis has been reported, providing a baseline for the feasibility of this conversion.

| Parameter | Value | Conditions | Reference |

| In-vitro Conversion Yield | 31% | Chlorophyll a in dry tetrahydrofuran (B95107) (THF) with thiophenol and acetic acid at room temperature. | [6] |

| Chl d / Chl a ratio in A. marina | >90% Chl d | In vivo measurements in Acaryochloris marina. | [7] |

| Mass of Chl d per cell biomass in A. marina | 28.9–30.4 µg/g | In vivo measurements in Acaryochloris marina. | [8] |

Experimental Protocols

Protocol 1: Non-Enzymatic In-Vitro Conversion of Chlorophyll a to Chlorophyll d

This protocol is adapted from the method described by Tamiaki et al. (2012), which demonstrates a chemical pathway for the conversion.[6]

Materials:

-

Purified Chlorophyll a

-

Dry tetrahydrofuran (THF)

-

Thiophenol

-

Acetic acid

-

Nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for reagent addition

-

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Dissolve a known quantity of purified Chlorophyll a in dry THF in a round-bottom flask under a nitrogen atmosphere to prevent photo-oxidation.

-

Add thiophenol and acetic acid to the solution while stirring at room temperature. The molar ratio of reagents should be optimized, but a starting point is a molar excess of thiophenol and acetic acid relative to Chlorophyll a.

-

Allow the reaction to proceed at room temperature in the dark. Monitor the reaction progress using TLC or HPLC. The formation of Chlorophyll d can be observed by the appearance of a new spot/peak with a characteristic absorption spectrum.

-

Once the reaction has reached the desired conversion, quench the reaction by adding a suitable buffer, such as a saturated sodium bicarbonate solution, to neutralize the acetic acid.

-

Extract the chlorophylls (B1240455) from the aqueous phase using an organic solvent like diethyl ether or dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purify the resulting Chlorophyll d from the reaction mixture using column chromatography or preparative HPLC.

Expected Outcome:

This procedure is reported to yield approximately 31% Chlorophyll d.[6] The product should be verified by spectrophotometry, looking for the characteristic Qy absorption peak of Chlorophyll d around 697-698 nm in methanol.[8]

Protocol 2: Extraction and Spectrophotometric Quantification of Chlorophylls from Acaryochloris marina

This protocol provides a general method for extracting and quantifying chlorophylls from a biological source.

Materials:

-

Acaryochloris marina cell culture

-

Centrifuge and centrifuge tubes

-

Mortar and pestle or tissue homogenizer

-

80% or 100% acetone (B3395972) (ice-cold)

-

Spectrophotometer

-

Cuvettes

-

Filter paper or syringe filters (0.2 µm)

Procedure:

-

Harvest A. marina cells from the culture medium by centrifugation (e.g., 4500 rpm for 5 minutes).[9]

-

Decant the supernatant and resuspend the cell pellet in a small volume of ice-cold 80% or 100% acetone.[9]

-

Disrupt the cells to release the pigments. This can be achieved by grinding the cell suspension with a mortar and pestle, optionally with the addition of a small amount of quartz sand, or by using a tissue homogenizer.[9] All steps should be performed in dim light and on ice to prevent pigment degradation.[9]

-

Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 4500 rpm for 5 minutes) to pellet the cell debris.[9]

-

Carefully transfer the supernatant containing the extracted pigments to a clean tube.

-

Clarify the pigment extract by passing it through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

Measure the absorbance spectrum of the extract using a spectrophotometer from 350 to 800 nm. Use the extraction solvent (e.g., 80% acetone) as a blank.

-

Identify the peak absorbances for Chlorophyll d (around 401, 460, and 697 nm in methanol) and Chlorophyll a (around 435 and 666 nm in methanol).[8] The exact peak positions will vary slightly depending on the solvent used.

-

Calculate the concentrations of Chlorophyll d and Chlorophyll a using the appropriate extinction coefficients for the solvent used.

Logical Relationships and Workflows

The following diagram outlines the logical workflow for investigating the biosynthesis of Chlorophyll d.

Caption: A logical workflow for the investigation of Chlorophyll d biosynthesis.

Conclusion and Future Directions

The biosynthesis of Chlorophyll d from Chlorophyll a represents a fascinating and important area of research. While the overall chemical transformation is understood, the identity of the catalyzing enzyme remains elusive. Future research will undoubtedly focus on identifying this "Chlorophyll d synthase" through a combination of genetic, biochemical, and proteomic approaches in Acaryochloris marina. The successful identification and characterization of this enzyme will not only fill a critical gap in our understanding of chlorophyll metabolism but could also open new avenues for bioengineering crops with enhanced light-harvesting capabilities, a prospect of significant interest in agriculture and renewable energy. The development of robust in-vitro enzymatic assays will be pivotal in screening candidate enzymes and elucidating the regulatory mechanisms that control this unique biosynthetic pathway.

References

- 1. Chlorophyll d - Wikipedia [en.wikipedia.org]

- 2. Chlorophyll d | 519-63-1 | Benchchem [benchchem.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Chlorophyll synthase - Wikipedia [en.wikipedia.org]

- 5. Chlorophyll - Wikipedia [en.wikipedia.org]

- 6. Non-enzymatic conversion of chlorophyll-a into chlorophyll-d in vitro: a model oxidation pathway for chlorophyll-d biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Light and Oxygen on Chlorophyll d Biosynthesis in a Marine Cyanobacterium Acaryochloris marina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. prometheusprotocols.net [prometheusprotocols.net]

The Role of Chlorophyll d in Low-Light Adapted Cyanobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of oxygenic photosynthesis, the paradigm has long been dominated by chlorophyll (B73375) a (Chl a), the primary pigment responsible for capturing light energy. However, the discovery of chlorophyll d (Chl d) has fundamentally challenged this notion, revealing a remarkable adaptation of certain cyanobacteria to low-light environments. These unique microorganisms thrive in ecological niches where visible light is scarce, utilizing far-red light to drive oxygenic photosynthesis. This technical guide provides an in-depth exploration of the pivotal role of Chl d in these low-light adapted cyanobacteria, detailing its photochemical properties, its integration into the photosynthetic machinery, and the regulatory mechanisms governing its synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the unique biology of these organisms and the potential applications of their novel photosynthetic mechanisms.

Chlorophyll d was first identified in 1943 by Manning and Strain, but it was not until 1996 that it was definitively identified as the major photosynthetic pigment in the cyanobacterium Acaryochloris marina.[1][2][3] This organism is found in environments depleted of visible light, such as underneath ascidians or as an epiphyte on macroalgae, where it is exposed to light filtered through Chl a-containing organisms.[1][3] A. marina and other cyanobacteria capable of synthesizing Chl d have evolved to absorb and utilize far-red light, a spectral region largely inaccessible to most other oxygenic phototrophs.[2][4] This adaptation is a testament to the remarkable plasticity of the photosynthetic apparatus and opens new avenues for research into bioenergetics and potential applications in fields such as agriculture and renewable energy.

Photochemical Properties of Chlorophyll d

The unique photochemical properties of Chl d are central to its function in low-light environments. The key distinction between Chl d and Chl a lies in a minor structural modification: the substitution of a formyl group for the vinyl group at the C3 position of the chlorin (B1196114) macrocycle.[1][5] This seemingly small change results in a significant red-shift in the pigment's absorption spectrum.

Absorption Spectra

In organic solvents, Chl d exhibits its primary absorption peak (Qy band) in the far-red region of the spectrum, typically between 696 nm and 698 nm in methanol (B129727) or acetone.[1][5] This is a substantial shift compared to Chl a, which has its Qy peak around 665 nm in the same solvents.[6][7] The Soret band of Chl d is also broadened, with two peaks around 401 nm and 460 nm in methanol.[1][3] In vivo, the absorption maximum of Chl d-containing organisms is even further red-shifted, with peaks observed between 704 nm and 720 nm.[1][5]

Redox Potential

A critical aspect of Chl d's functionality in oxygenic photosynthesis is the redox potential of the primary electron donor in Photosystem I (PSI), which is a special pair of Chl d molecules designated as P740.[8] Despite absorbing lower energy far-red light, the midpoint oxidation-reduction potential of P740 has been determined to be approximately +450 mV.[1][9] This is remarkably similar to the redox potential of P700, the Chl a-based primary donor in other cyanobacteria and plants, which is crucial for generating the reducing power necessary for carbon fixation.[2][9]

Data Presentation: Quantitative Properties of Chlorophyll d

The following tables summarize key quantitative data related to Chlorophyll d.

| Parameter | Value | Organism/Solvent | Reference(s) |

| Absorption Maxima (Qy) | |||

| in vitro (Methanol) | 697-698 nm | Purified Chl d | [1][3] |

| in vitro (Acetone) | ~696 nm | Purified Chl d | [5] |

| in vivo | 704-705 nm | Acaryochloris sp. Moss Beach | [1][3] |

| in vivo | 710-720 nm | Acaryochloris marina | [5] |

| Soret Band Maxima | |||

| in vitro (Methanol) | 401 nm, 460 nm | Purified Chl d | [1][3] |

| Redox Potential | |||

| P740 (PSI Primary Donor) | +335 mV to +450 mV | Acaryochloris marina | [1][8][9] |

| Pigment Ratios | |||

| Chl a / Chl d | 0.01 | Acaryochloris sp. Moss Beach | [1][3] |

| Chl a / Chl d | ~0.05 (photoautotrophic) | Acaryochloris marina MBIC11017 | [10] |

| Chl a / Chl d | 0.39 (dark heterotrophic) | Acaryochloris marina MBIC11017 | [10] |

Role of Chlorophyll d in Photosystems

In cyanobacteria that predominantly utilize Chl d, this pigment is not merely an accessory light-harvesting molecule but is integrated into the core of the photosynthetic reaction centers.

Photosystem I (PSI)

In Acaryochloris marina, the PSI reaction center contains a special pair of Chl d molecules, termed P740, which acts as the primary electron donor.[8] The PSI complex in this organism is estimated to contain approximately 180 molecules of Chl d for every one molecule of Chl a.[8] While P740 is composed of Chl d, Chl a is thought to function as the primary electron acceptor (A0) in the PSI electron transport chain.[11]

Photosystem II (PSII)

The composition of the PSII reaction center in Chl d-containing cyanobacteria is more debated. It is believed that Chl d is also a component of the PSII reaction center, with a primary donor designated as P725.[11][12] The special pair in PSII may be a Chl d/Chl d homodimer or a Chl a/Chl d heterodimer.[1] Despite the lower energy of the far-red photons absorbed by Chl d, the PSII in Acaryochloris marina is capable of water oxidation, a process that requires a high redox potential.[13]

Far-Red Light Photoacclimation (FaRLiP)

While Acaryochloris marina constitutively uses Chl d as its primary chlorophyll, a number of other cyanobacteria can acclimate to far-red light through a process known as Far-Red Light Photoacclimation (FaRLiP).[9][10][14][15] This adaptive response allows these organisms to thrive in environments where they are shaded by other photosynthetic organisms.

During FaRLiP, these cyanobacteria:

-

Synthesize both Chl d and another far-red absorbing chlorophyll, Chl f.[9][10]

-